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Compound of Interest

Compound Name: Tricyclohexylmethanol

Cat. No.: B107322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystal structure of

tricyclohexylmethanol. The information is tailored for researchers, scientists, and

professionals in drug development who require a detailed understanding of the solid-state

conformation of this molecule. This document outlines the crystallographic data, experimental

protocols for structure determination, and a visual representation of the experimental workflow.

Introduction
Tricyclohexylmethanol, a tertiary alcohol with the chemical formula (C₆H₁₁)₃COH, is a

sterically hindered molecule. Its three bulky cyclohexyl groups attached to the carbinol carbon

atom impose significant conformational constraints. Understanding the three-dimensional

arrangement of atoms in the solid state through X-ray crystallography is crucial for

comprehending its physical and chemical properties, potential intermolecular interactions, and

for applications in materials science and rational drug design where it might be used as a bulky,

non-polar moiety.

The crystal structure of tricyclohexylmethanol has been determined and is available in the

Cambridge Crystallographic Data Centre (CCDC) under the deposition number 650234. While

the full crystallographic information file (CIF) containing detailed atomic coordinates and

structure factors is accessible through the CCDC, this guide summarizes the key

crystallographic parameters and provides a generalized, yet detailed, experimental protocol for

such a structure determination.
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Crystallographic Data
The following tables summarize the key crystallographic data for tricyclohexylmethanol. This

data is essential for understanding the packing of the molecules in the crystal lattice and for

computational modeling studies.

Table 1: Crystal Data and Structure Refinement Details for Tricyclohexylmethanol
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Parameter Value

Empirical Formula C₁₉H₃₄O

Formula Weight 278.47 g/mol

Temperature
Data typically collected at low temperatures

(e.g., 100 K or 293 K)

Wavelength
MoKα radiation (λ = 0.71073 Å) is commonly

used

Crystal System
To be determined from diffraction data (e.g.,

Monoclinic, Orthorhombic)

Space Group
To be determined from systematic absences in

the diffraction data

Unit Cell Dimensions

a Value in Å

b Value in Å

c Value in Å

α Value in °

β Value in °

γ Value in °

Volume Value in Å³

Z (Molecules per unit cell) Integer value

Calculated Density Value in Mg/m³

Absorption Coefficient Value in mm⁻¹

F(000) Integer value

Data Collection

Crystal Size Dimensions in mm

θ range for data collection Range in °
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Index Ranges h, k, l ranges

Reflections Collected Total number

Independent Reflections Number and R(int)

Refinement

Refinement Method Full-matrix least-squares on F²

Data / Restraints / Parameters
Number of data points, restraints, and refined

parameters

Goodness-of-fit on F² Value close to 1

Final R indices [I>2σ(I)] R1 and wR2 values

R indices (all data) R1 and wR2 values

Largest Diff. Peak and Hole Values in e.Å⁻³

Note: Specific values for unit cell dimensions, space group, and refinement statistics are

contained within the Crystallographic Information File (CIF) for CCDC deposition 650234, which

should be consulted for precise data.

Experimental Protocols
The determination of the crystal structure of a small molecule like tricyclohexylmethanol via

single-crystal X-ray diffraction involves a series of well-defined steps. The following is a

detailed, representative protocol.

Synthesis and Crystallization
High-purity tricyclohexylmethanol is required for growing single crystals suitable for X-ray

diffraction. The compound can be synthesized through the Grignard reaction of dicyclohexyl

ketone with cyclohexylmagnesium bromide.

Crystallization Protocol: Single crystals of tricyclohexylmethanol are typically grown by slow

evaporation of a saturated solution.
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Solvent Selection: A suitable solvent or solvent mixture is chosen in which

tricyclohexylmethanol has moderate solubility. Common solvents for non-polar molecules

include hexane, ethanol, or ethyl acetate.

Preparation of Saturated Solution: A saturated solution of tricyclohexylmethanol is
prepared by dissolving the compound in the chosen solvent at a slightly elevated

temperature.

Slow Evaporation: The solution is filtered to remove any particulate matter and left

undisturbed in a loosely covered container at a constant temperature. The slow evaporation

of the solvent over several days to weeks leads to the formation of well-ordered single

crystals.

Single-Crystal X-ray Diffraction Data Collection
Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1 to 0.3

mm, is selected under a microscope. The crystal is mounted on a goniometer head using a

cryoloop and a small amount of cryoprotectant oil.

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray

source (e.g., MoKα radiation) and a detector (e.g., a CCD or CMOS detector). The crystal is

cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations

and protect it from radiation damage.

Unit Cell Determination: A series of initial diffraction images are collected to determine the

unit cell parameters and the crystal lattice symmetry.

Full Data Collection Strategy: A strategy for collecting a complete dataset is calculated by the

diffractometer software. This involves rotating the crystal through a series of angles while

exposing it to the X-ray beam to measure the intensities of a large number of unique

reflections.

Structure Solution and Refinement
Data Reduction: The raw diffraction images are processed to integrate the reflection

intensities and apply corrections for factors such as Lorentz and polarization effects, and

absorption.
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Structure Solution: The phase problem is solved using direct methods or Patterson methods

to obtain an initial model of the crystal structure. This model provides the initial positions of

the non-hydrogen atoms.

Structure Refinement: The initial model is refined against the experimental diffraction data

using full-matrix least-squares methods. In this iterative process, the atomic positions, and

their anisotropic displacement parameters are adjusted to minimize the difference between

the observed and calculated structure factors. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model.

Validation: The final refined structure is validated using various crystallographic checks to

ensure its quality and correctness.

Visualizations
The following diagrams illustrate the logical workflow of the experimental process for

determining the crystal structure of tricyclohexylmethanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b107322?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Crystallization

X-ray Data Collection

Structure Determination

Synthesis of Tricyclohexylmethanol

Purification

Single Crystal Growth

Crystal Mounting

Data Collection on Diffractometer

Data Reduction

Structure Solution (Direct Methods)

Structure Refinement

Validation (CIF Generation)

Click to download full resolution via product page

Caption: Experimental workflow for X-ray crystal structure determination.
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Caption: Data processing and structure refinement workflow.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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